Distearyl thiodipropionate

描述

Overview of Thioester Derivatives in Polymer and Material Science

Thioester derivatives, including DSTDP, form an important class of stabilizers in polymer science. univook.com They are primarily known as secondary antioxidants or hydroperoxide decomposers. europlas.com.vnspecialchem.com Their main function is to neutralize hydroperoxides, which are unstable byproducts formed during the initial stages of polymer oxidation. innospk.comeuroplas.com.vn By converting these reactive species into stable, non-radical products, thioesters prevent the propagation of degradation reactions, thus preserving the polymer's structural integrity and extending its service life. europlas.com.vnadvancedplastiform.com

The development of antioxidants has been a critical factor in the widespread success and durability of plastic materials, especially polyolefins. researchgate.net Early in the history of polymer chemistry, it was discovered that materials like synthetic rubber were highly susceptible to degradation from oxygen. wikipedia.org This led to the exploration of various chemical stabilizers. Sulfur-containing compounds were among the early substances identified for their antioxidant properties. researchgate.net

Thioesters, derived from aliphatic esters of β-thiodipropionic acid, emerged as highly effective secondary antioxidants. europlas.com.vn Their utility was significantly enhanced when it was discovered that they exhibit a powerful synergistic effect when combined with primary antioxidants, such as hindered phenols. atamanchemicals.comeuroplas.com.vn This combination became a cornerstone of stabilization technology in the mid-20th century, allowing for improved thermal stability during both high-temperature processing and long-term use of polymers like polypropylene (B1209903) and polyethylene (B3416737). researchgate.netakrochem.com The development of these synergistic blends was a major commercial focus in the 1970s, leading to the robust and versatile polymer formulations used today. researchgate.net

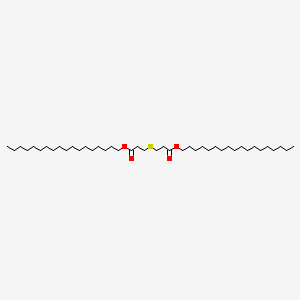

Distearyl thiodipropionate belongs to the thioester class of antioxidants, specifically categorized as a secondary antioxidant or a hydroperoxide decomposer. europlas.com.vnbehinpolymerco.com Its chemical structure consists of two long, 18-carbon stearyl alcohol chains esterified to thiodipropionic acid (S(CH₂CH₂COOH)₂). atamanchemicals.com This long-chain aliphatic nature enhances its solubility and compatibility with non-polar hydrocarbon-based polymers like polyethylene and polypropylene. ipgchem.com

Unlike primary antioxidants (e.g., hindered phenols) that function by scavenging free radicals, DSTDP's mechanism involves the decomposition of hydroperoxides (ROOH). europlas.com.vnspecialchem.com The sulfur atom in the thioether linkage is the active center, which breaks down the hydroperoxides into stable, non-radical alcohol products. specialchem.comchemicalbook.com This action prevents the proliferation of new radicals that would otherwise continue the degradation cycle. advancedplastiform.com Because it targets a different stage of the oxidation process, DSTDP works synergistically with primary antioxidants to provide comprehensive protection against polymer degradation. welltchem.comdebornchem.com

Significance of this compound in Contemporary Research

DSTDP remains a compound of significant interest in modern material science due to its effectiveness, low volatility, and good color stability. specialchem.comsinocurechem.com Current research continues to explore its synergistic effects and expand its utility in advanced material applications.

Oxidative degradation is a primary cause of failure in polymeric materials, leading to brittleness, discoloration, and loss of mechanical strength. europlas.com.vnspecialchem.com DSTDP is crucial in mitigating these effects, particularly in polyolefins like polypropylene (PP) and polyethylene (PE), as well as in ABS resins, and synthetic rubbers. univook.comspecialchem.com

The key to DSTDP's efficacy is its role as a hydroperoxide decomposer. During auto-oxidation, unstable hydroperoxides are formed, which can cleave to produce highly reactive alkoxy and hydroxyl radicals, accelerating material degradation. europlas.com.vn DSTDP intervenes by catalytically decomposing these hydroperoxides into harmless species. chemicalbook.com

| Property | Value | Source |

| Chemical Formula | C42H82O4S | nih.gov |

| Molecular Weight | 683.16 g/mol | innospk.com |

| Appearance | White crystalline powder or flakes | atamanchemicals.comoceanchem-group.com |

| Melting Point | 63.5–69 °C | atamanchemicals.comuvabsorber.com |

| Solubility | Insoluble in water; Soluble in benzene (B151609), toluene, chloroform (B151607) | atamanchemicals.com2017erp.com |

| Acid Value | ≤ 0.05 mg KOH/g | innospk.comoceanchem-group.com |

| Ash Content | ≤ 0.05% | innospk.com |

While the primary application of DSTDP is in the stabilization of commodity plastics, ongoing research seeks to leverage its properties in new and advanced fields. dataintelo.com One area of exploration is its use in more demanding applications, such as in engineering plastics and specialty polymers where high-temperature stability is critical. 2017erp.com Research into melt-blending techniques has shown that pre-blending DSTDP with phenolic antioxidants can improve dispersion and enhance long-term thermal stability in polypropylene, which is important for high-heat applications like automotive components. researchgate.net

Furthermore, the fundamental chemistry of thioesters is being explored for novel functions beyond antioxidation. For example, research into poly(thioether-ester) nanoparticles, synthesized via thiol-ene polymerization, has demonstrated antioxidant activity, suggesting potential applications in areas like active food packaging to prevent lipid peroxidation. scielo.br Although this research focuses on a different class of thioester-containing polymers, it highlights the expanding interest in the antioxidant capabilities of sulfur-containing esters. The biocompatibility and degradability of certain thioester-functional copolymers are also being investigated for biomedical applications, such as drug delivery systems, where degradation can be triggered by intracellular thiols like glutathione. acs.org These emerging areas indicate a promising future for research related to thioester compounds like DSTDP.

属性

IUPAC Name |

octadecyl 3-(3-octadecoxy-3-oxopropyl)sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H82O4S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-45-41(43)35-39-47-40-36-42(44)46-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWSSIYVTQUJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCOC(=O)CCSCCC(=O)OCCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H82O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3027299 | |

| Record name | Distearyl thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

683.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Dry Powder, Pellets or Large Crystals; Other Solid, White solid; [Hawley] White paste; [MSDSonline] | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearyl thiodipropionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5027 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 250 °C at 1 mm Hg, Boiling Point: >300 °C; decomposes at 300 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Insoluble in water, Water solubility: <0.001 g/L at 20 °C, Very soluble in benzene and olefin polymeres | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.027 g/cu cm at 25 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

4.95X10-8 mm Hg at 20 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White flakes, Crystals | |

CAS No. |

693-36-7, 31852-10-5 | |

| Record name | Distearyl thiodipropionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=693-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Distearyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dioctadecyl thiodipropionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031852105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65493 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 3,3'-thiobis-, 1,1'-dioctadecyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Distearyl thiodipropionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3027299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dioctadecyl 3,3'-thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.683 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dioctadecyl thiodipropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.206 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B40A12D0GL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

61 °C | |

| Record name | DISTEARYL THIODIPROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5746 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Chemical Reactions of Distearyl Thiodipropionate

Synthetic Methodologies for Distearyl Thiodipropionate

The industrial synthesis of DSTDP primarily follows two main routes: direct esterification and transesterification. Both methods aim to produce a high-purity product suitable for its role as a stabilizer in various materials. guidechem.com

The direct reaction between thiodipropionic acid and stearyl alcohol represents a fundamental approach to synthesizing DSTDP. This process can be catalyzed to enhance reaction rates and yields.

The direct esterification of thiodipropionic acid with stearyl alcohol is typically facilitated by an acid catalyst. google.com Mineral acids such as sulfuric acid or organic acids like p-toluenesulfonic acid are commonly employed to protonate the carboxylic acid group, making it more susceptible to nucleophilic attack by stearyl alcohol. google.com This method can also be performed with a precursor of thiodipropionic acid, such as 3,3'-thiodipropionitrile (B89633), in the presence of a mineral acid like hydrochloric acid. google.com The reaction proceeds with the removal of water to drive the equilibrium towards the formation of the ester. google.com

Optimizing reaction conditions is crucial for achieving high yields and purity of DSTDP. Key parameters that are controlled during the synthesis include temperature, pressure, and the molar ratio of reactants.

For direct esterification, temperatures typically range to accelerate the reaction, while the removal of water, often by distillation, is critical. google.com For instance, a patented method involving the reaction of an equimolar mixture of stearyl and lauryl alcohols with 3,3-thiodipropionitrile uses a staged temperature profile, starting at 65-70°C and increasing to 110-115°C. google.com

In transesterification processes, the reaction temperature is generally maintained between 50°C and 200°C under a pressure range of (-0.099) to 2 MPa. chemicalbook.com The optimization of these conditions, along with the efficient removal of the lower alcohol byproduct, is key to driving the reaction to completion. vedantu.comwikipedia.org

Table 1: Optimized Reaction Parameters for DSTDP Synthesis

| Parameter | Direct Esterification | Transesterification |

| Temperature | 65 - 115°C google.com | 50 - 200°C chemicalbook.com |

| Pressure | Atmospheric / Vacuum (for water removal) google.com | (-0.099) - 2 MPa chemicalbook.com |

| Catalyst | Acid catalysts (e.g., H₂SO₄, HCl) google.com | Alkali catalysts (e.g., titanate ester) chemicalbook.com |

| Molar Ratio | Stoichiometric amounts of acid and alcohol google.com | Excess of higher aliphatic alcohol |

Transesterification is a widely used industrial method for producing DSTDP, often starting from dimethyl thiodipropionate. google.com This process involves the exchange of the methyl groups of the diester with the stearyl groups from stearyl alcohol. google.com

The synthesis of DSTDP via transesterification from lower acrylate (B77674) esters involves a multi-step process: chemicalbook.comguidechem.com

Mixing : Hydrogen sulfide (B99878) is reacted with a lower acrylate ester, such as methyl acrylate, in the presence of a weak base amine catalyst and a polar solvent. chemicalbook.comguidechem.com

Rectification : The resulting lower thiodipropionate diester is purified through rectification at temperatures between 50-200°C and a pressure of (-0.099)-2 MPa. chemicalbook.com

Transesterification : The purified lower diester is then mixed with a higher aliphatic alcohol (stearyl alcohol) and an alkali catalyst, such as a titanate ester. The transesterification reaction occurs at 50-200°C under a pressure of (-0.099)-2 MPa. chemicalbook.com

Fractionation : The final product, DSTDP, is isolated and purified by fractionation at a temperature of 50-250°C and a pressure of (-0.099)-1 MPa. chemicalbook.com

The transesterification route starting from hydrogen sulfide and a lower acrylate ester offers several advantages. chemicalbook.comguidechem.com This method is noted for its low cost and low energy consumption. chemicalbook.com It is also considered a simple and safe process with high efficiency, leading to high-purity hindered phenols when DSTDP is used as a catalyst in their synthesis. chemicalbook.comguidechem.com The process boasts a high conversion rate, often exceeding 98%. chemicalbook.com

Alternative Synthetic Approaches (e.g., Thiodipropionitrile-Based Synthesis)

An alternative to the direct esterification of thiodipropionic acid is a synthetic route that begins with thiodipropionitrile. This method can be advantageous for large-scale production as it avoids directly handling thiodipropionic acid. The process involves reacting thiodipropionitrile with stearyl alcohol in the presence of an acid catalyst. google.com

The reaction typically proceeds in a stepwise manner under controlled temperature conditions. For a similar reaction involving lauryl alcohol, the process begins at 65–70°C for two hours, is raised to 90°C for one hour, and is completed at 110–115°C for five hours. Mineral acids such as concentrated hydrochloric acid or sulfuric acid are commonly used as catalysts to facilitate the hydrolysis of the nitrile groups to carboxylic acids, followed by esterification.

A general representation of this reaction is the esterification of a thiodipropionic acid precursor, like the dinitrile, with a mixture of fatty alcohols. google.com For instance, a mixed ester product containing dilauryl, distearyl, and lauryl stearyl thiodipropionate can be prepared from an equimolar mixture of lauryl and stearyl alcohols reacted with 3,3'-thiodipropionitrile and hydrochloric acid. google.com

The synthesis of dialkyl thiodiesters can also be achieved by reacting thiodipropionitrile with an alcohol. googleapis.com

| Starting Material | Key Reagents | Advantage |

| Thiodipropionic Acid | Stearyl Alcohol, Acid Catalyst | Direct, well-documented. |

| Thiodipropionitrile | Stearyl Alcohol, Mineral Acid | Avoids handling solid thiodipropionic acid, potentially simplifying large-scale production. |

Industrial-Scale Production Techniques

On an industrial scale, the production of this compound (DSTDP) is designed for efficiency, cost-effectiveness, and safety. chemicalbook.com The synthesis generally involves a multi-step process that includes mixing, rectification, transesterification, and fractionation. chemicalbook.com The process starts by reacting hydrogen sulfide with a lower acrylate ester, such as methyl acrylate, in the presence of a weak base amine catalyst and a polar solvent. chemicalbook.com This initial reaction is followed by rectification to isolate the lower thiodipropionate diester, which is then transesterified with a higher aliphatic alcohol using an alkali catalyst.

Continuous flow reactors offer enhanced transport phenomena and more seamless process continuity compared to batch reactors. acs.org These systems are particularly suitable for managing slow and equilibrated reactions like esterification by intensifying design and operating conditions. researchgate.net In the context of ester synthesis, continuous-flow reactors can be designed to manage water production, a byproduct of the reaction, which can influence the reaction equilibrium. nih.gov For esterification reactions, plug-flow reactors (PFR) have shown advantages over continuous stirred-tank reactors (CSTR) in terms of achieving higher conversion rates at lower temperatures. mdpi.com While batch reactors are common, continuous process solutions, which may include the recycle of unconverted reactants, can be more performant. ypsofacto.com

In large-scale chemical synthesis, automated systems are employed for various processes, including the preparation and addition of reactants and pH regulation through neutralization. inea.eu Automated neutralization systems can be used to manage waste streams, for example, by adding an alkaline solution like sodium hydroxide (B78521) to acidic wastewater to bring the pH to a suitable level for disposal. besttechnologyinc.com These systems use pH monitors and metering pumps to automatically add the neutralizing agent until a preset pH range is achieved, taking the guesswork out of the process. besttechnologyinc.com The scale-up of neutralization reactions, which can be potentially runaway processes, can be modeled and validated using reaction calorimetry and simulation software to ensure safety and reliability at industrial scales. mt.com Automated workflows driven by machine learning are also being developed to optimize pH adjustment in complex chemical samples. chemrxiv.org

| Process Step | Temperature Range | Pressure Range | Catalyst/Reagents |

| Initial Mixing | 20–150°C chemicalbook.com | (-0.099)–2 MPa chemicalbook.com | Hydrogen sulfide, lower acrylate ester, weak base amine catalyst chemicalbook.com |

| Rectification | 50–200°C chemicalbook.com | (-0.099)–2 MPa chemicalbook.com | - |

| Transesterification | 50–200°C chemicalbook.com | (-0.099)–2 MPa chemicalbook.com | Higher aliphatic alcohol, alkali catalyst (e.g., titanate ester) |

| Fractionation | 50–250°C chemicalbook.com | (-0.099)–1 MPa chemicalbook.com | - |

Chemical Reaction Mechanisms of this compound

This compound functions primarily as a secondary or hydroperoxide-decomposing antioxidant. Its mechanism of action involves interrupting the oxidative degradation cycle of materials. univook.com

During the aging of polymers and other organic materials, exposure to heat, light, and oxygen leads to the formation of free radicals. longchangchemical.com These free radicals react with oxygen to form hydroperoxides (ROOH), which are unstable and can decompose, leading to further degradation of the material. longchangchemical.com The presence of certain metal ions can accelerate this oxidative degradation. longchangchemical.com this compound acts by decomposing these detrimental hydroperoxides into more stable, non-radical products, such as alcohols and carboxylic acids. This action prevents the chain-breaking oxidation that would otherwise degrade the polymer.

As a thioester antioxidant, this compound can neutralize free radicals, thereby preventing oxidative damage. smolecule.com It functions by donating hydrogen atoms to stabilize free radicals. univook.com This interruption of the oxidative chain reactions helps to preserve the physical properties and extend the lifespan of the materials it is incorporated into. univook.com It is often used in synergy with primary antioxidants, such as hindered phenols, to provide comprehensive protection against thermo-oxidative degradation. chemicalbook.combehinpolymerco.com While primary antioxidants scavenge free radicals directly, secondary antioxidants like DSTDP work to decompose the hydroperoxides that are formed. behinpolymerco.com

Nucleophilic Substitution Reactions of the Thioester Group

The thioester group within the this compound (DSTDP) molecule is a key functional site that can undergo nucleophilic substitution reactions. smolecule.com These reactions are fundamental to both its synthesis and potential degradation pathways, such as hydrolysis. In these reactions, a nucleophile attacks the electrophilic carbonyl carbon of the thioester, leading to the substitution of the thioalkoxide group.

One of the most characteristic nucleophilic substitution reactions for thioesters like DSTDP is hydrolysis. Under either acidic or alkaline conditions, the thioester linkage can be cleaved. This reaction involves the attack of a water molecule (or hydroxide ion) on the carbonyl group, resulting in the formation of thiodipropionic acid and stearyl alcohol. This reactivity is analogous to that of other thiodipropionate esters, such as dilauryl thiodipropionate (DLTDP). Transesterification, where an alcohol displaces the stearyl alcohol moiety, is another significant nucleophilic substitution reaction, often employed in the synthesis of various thioester derivatives. google.com

Table 1: Nucleophilic Hydrolysis of this compound

| Condition | Nucleophile | Major Products |

|---|---|---|

| Acidic or Alkaline | Water (H₂O) / Hydroxide (OH⁻) | Thiodipropionic acid and Stearyl alcohol |

Degradation Pathways and Products of this compound

This compound primarily degrades through thermal and photo-oxidative processes. researchgate.net This degradation is often integral to its function as a secondary antioxidant, where it is sacrificially consumed to protect the material in which it is incorporated. fiveable.me

This compound is recognized for its good thermal stability, which is a crucial property for its application in materials processed at high temperatures. atamanchemicals.comcymitquimica.com However, when subjected to temperatures high enough to cause decomposition, it is known to break down and emit toxic vapors of sulfur oxides. nih.govchemicalbook.com

In its role as a thermal stabilizer in polymers, the degradation of DSTDP is a controlled, functional process. It acts as a peroxide decomposer, targeting and neutralizing hydroperoxides that form within a polymer matrix due to thermal stress. fiveable.me By converting these reactive hydroperoxides into more stable, non-radical products, DSTDP disrupts the auto-oxidative degradation cycle of the polymer. This protective mechanism involves the oxidation of the sulfur atom in the DSTDP molecule, leading to its own degradation into sulfoxide (B87167) derivatives and other compounds.

Table 2: Thermal Degradation Summary

| Condition | Mechanism | Degradation Products |

|---|---|---|

| High-Temperature Decomposition | Complete molecular breakdown | Sulfur oxides (SOx) nih.govchemicalbook.com |

| Functional Degradation (in polymers) | Decomposition of hydroperoxides via sulfur oxidation | Sulfoxide derivatives |

The mechanism of photo-oxidative degradation of this compound is central to its function as a secondary antioxidant or "peroxide decomposer" in stabilizing materials against the effects of light and oxygen. fiveable.me The photo-oxidation of polymers leads to the formation of hydroperoxides, which can initiate further degradation. researchgate.net

DSTDP intervenes by reacting with and decomposing these hydroperoxides into stable, non-radical products. fiveable.me Research shows that DSTDP is a highly effective hydroperoxide decomposer, superior to other types of stabilizers such as some hindered amines. cnrs.fr This sacrificial reaction involves the oxidation of the thioether sulfur atom. The primary oxidation product formed during this process is the corresponding sulfoxide. By scavenging hydroperoxides, DSTDP interrupts the chain-propagation steps of photo-oxidation, thereby protecting the polymer from degradation, which can manifest as changes in molecular weight and the formation of carbonyl groups. researchgate.netfiveable.me

Table 3: Photo-oxidative Degradation Pathway

| Step | Description | Key Reactants | Key Products |

|---|---|---|---|

| 1 | Formation of hydroperoxides in the host material due to UV/oxygen exposure. | Polymer, UV light, Oxygen | Polymer hydroperoxides (ROOH) |

| 2 | DSTDP attacks and decomposes the hydroperoxides. fiveable.me | This compound, Polymer hydroperoxides | Stable alcohols, Oxidized DSTDP (Sulfoxides) |

Mechanistic Studies of Antioxidant and Stabilizing Action

Synergistic Effects in Polymer Stabilization Systems

The combination of distearyl thiodipropionate with hindered phenolic antioxidants results in outstanding long-term thermal stability (LTTS) in polymers such as polyolefins (e.g., polypropylene (B1209903), polyethylene) and styrenic polymers (e.g., ABS resin, high-impact polystyrene). atamanchemicals.comunivook.com Research on the high-temperature stabilization of polypropylene has demonstrated a significant synergistic effect between DSTDP and hindered phenols like pentaerythritol (B129877) tetrakis (3-(3,5-di-tert-butyl-4-hydroxyphenyl) propionate). researchgate.net Studies investigating various additive concentrations found that specific ratios of the two antioxidants could optimize performance. For long-term thermal stability at elevated temperatures (e.g., 150°C), a ratio of 20% hindered phenol (B47542) to 80% thioester was identified as providing the best results. researchgate.netresearchgate.net This contrasts with stabilization during melt processing, where an 80:20 ratio was found to be more effective, highlighting the different roles and synergies of the stabilizers under various conditions. researchgate.netresearchgate.net

Table 1: Synergistic Effect of Hindered Phenol (S1010) and DSTDP on Long-Term Thermal Stability (LTTS) of Polypropylene

| Stabilizer System | Component Ratio (Phenol:Thioester) | Relative LTTS Performance | Primary Stabilization Phase |

| Hindered Phenol (S1010) alone | 100:0 | Baseline | Processing |

| DSTDP alone | 0:100 | Moderate | Long-Term |

| Combination | 80:20 | Good | Processing |

| Combination | 20:80 | Best | Long-Term |

This table is generated based on descriptive findings from research studies. researchgate.netresearchgate.net

The synergistic system of DSTDP and hindered phenols offers improved protection against the dual challenges of thermo-oxidative degradation and discoloration. atamanchemicals.com Thermo-oxidative degradation occurs when polymers are exposed to heat and oxygen, leading to a loss of mechanical properties and a shortened product lifespan. univook.com The combined action of the primary and secondary antioxidants effectively interrupts the degradation cycle, preserving the polymer's structural integrity. univook.compartinchem.com Furthermore, DSTDP is characterized as a non-discoloring antioxidant. atamanchemicals.com This is a critical attribute, as the oxidation process in many polymers can lead to yellowing or other undesirable color changes. plaschina.com.cn By preventing degradation without introducing color, the combination helps maintain the material's original appearance, which is essential for aesthetic applications. atamanchemicals.com

Combination with Phosphites (e.g., Tris(nonylphenyl) Phosphite)

This compound (DSTDP) functions as a secondary, or hydroperoxide-decomposing, antioxidant. Its primary role is to break down hydroperoxides (ROOH) into non-radical, stable products, thus preventing the chain-branching step in polymer degradation. Phosphite (B83602) esters, such as Tris(nonylphenyl) phosphite (TNPP), are another major class of secondary antioxidants that operate through a similar, yet distinct, hydroperoxide decomposition mechanism. vinatiorganics.commorpholine.cc

When used in combination, thioesters like DSTDP and phosphites can provide enhanced protection for polymers, particularly during high-temperature processing. The mechanism of phosphite antioxidants involves the reduction of hydroperoxides to alcohols, wherein the phosphite ester is oxidized to a phosphate (B84403) ester. vinatiorganics.com

A key aspect of their combined action relates to their performance under different conditions and their synergistic interaction with primary, radical-scavenging antioxidants (typically hindered phenols). While both are hydroperoxide decomposers, they have different levels of thermal stability, reactivity, and compatibility with other additives. Phosphites are known for their excellent color-stabilizing properties and effectiveness during melt processing. nih.govresearchgate.net Thioesters like DSTDP, on the other hand, are particularly valued for providing long-term thermal stability. atamanchemicals.comunivook.com

The synergy arises from a complementary effect where the phosphite provides initial stabilization and color protection during processing, while the thioester offers sustained, long-term heat aging performance. In a typical stabilization package, a primary antioxidant is used to scavenge free radicals, while a blend of secondary antioxidants like DSTDP and a phosphite can be employed to manage the threat of hydroperoxides comprehensively. The phosphite can regenerate the primary phenolic antioxidant from its oxidized form, extending its effectiveness, while the thioester works in parallel to decompose hydroperoxides. vinatiorganics.com

Table 1: Comparison of Secondary Antioxidant Mechanisms This is an interactive table. You can sort and filter the data.

| Antioxidant Type | Example Compound | Primary Function | Byproduct | Key Advantage |

|---|---|---|---|---|

| Thioester | This compound | Hydroperoxide Decomposition | Stable sulfur species | Long-term thermal stability |

Optimization of Antioxidant Ratios for Long-Term Thermal Stability

The efficacy of a synergistic antioxidant system is highly dependent on the relative concentrations of the components. Optimizing the ratio of primary (radical scavenger) and secondary (hydroperoxide decomposer) antioxidants is critical for achieving maximum long-term thermal stability (LTTS).

A detailed study on the high-temperature stabilization of polypropylene investigated the performance of combinations of a hindered phenolic antioxidant (Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate)) and a thioester, specifically this compound (DSTDP). researchgate.net The research focused on long-term thermal aging at 150°C, a demanding condition for polyolefins.

The key finding of this research was that the optimal ratio for long-term stability was heavily weighted towards the thioester. Specifically, a 20:80 ratio of hindered phenol to DSTDP provided the best LTTS . researchgate.net This indicates that for sustained high-temperature applications, the continuous decomposition of hydroperoxides by the secondary antioxidant (DSTDP) is more critical than the initial scavenging of free radicals by the primary antioxidant.

Interestingly, the study also found that the reverse was true for processing stabilization. An 80:20 ratio of phenol to thioester was more effective for stability during melt processing. researchgate.net This highlights the different demands of short-term, high-shear processing versus long-term, static heat aging and underscores the importance of tailoring antioxidant ratios to the specific application and lifecycle stage of the polymer product.

Table 2: Effect of Phenol:Thioester Ratio on Polypropylene Stability This is an interactive table. You can sort and filter the data.

| Application | Optimal Phenol:DSTDP Ratio | Primary Mechanism of Stabilization | Reference |

|---|---|---|---|

| Long-Term Thermal Stability (LTTS) | 20:80 | Hydroperoxide Decomposition | researchgate.net |

Comparative Analysis of Synergistic Systems

The performance of DSTDP can be evaluated by comparing it within different synergistic systems. The primary comparisons are against other thioesters and against other classes of secondary antioxidants, such as phosphites.

DSTDP vs. Other Thioesters (e.g., DLTDP): Research comparing DSTDP (distearyl-3,3′-thiodipropionate) with DLTDP (didodecyl-3,3′-thiodipropionate) in combination with a hindered phenol for the high-temperature stabilization of polypropylene found that both are effective. researchgate.net The choice between them often comes down to secondary properties such as volatility, melting point, and compatibility with the host polymer. DSTDP, with its longer alkyl chains, generally has a higher melting point and lower volatility than DLTDP, which can be advantageous in high-temperature processing to prevent additive loss. ipgchem.comipgchem.com

Thioester-based Systems vs. Phosphite-based Systems: Both thioesters (like DSTDP) and phosphites are secondary antioxidants, but they confer different properties to a polymer system. morpholine.cc

Thioester (DSTDP) Systems: When combined with a primary antioxidant, DSTDP-containing systems are renowned for providing superior long-term thermal stability and are highly effective in protecting polymers during extended heat aging. univook.comlongchangchemical.com

Phosphite Systems: Phosphites, when used as the secondary antioxidant, are particularly valued for their ability to protect the polymer during initial melt processing. They are excellent at preserving melt flow and, crucially, preventing color degradation (e.g., yellowing) during high-temperature extrusion and molding. nih.gov

A comprehensive stabilization package may, in fact, utilize a ternary system consisting of a primary antioxidant (hindered phenol), a thioester (DSTDP) for long-term stability, and a phosphite for processing and color stability. This approach leverages the distinct advantages of each component to provide robust protection throughout the polymer's lifecycle. The combination of HALS and UV absorbers with these thermal antioxidant packages further extends protection to applications with UV exposure, creating a truly multifunctional and synergistic stabilization system. schem.netspecialchem.com

Table of Mentioned Compounds

| Compound Name | Abbreviation | Type |

|---|---|---|

| This compound | DSTDP | Secondary Antioxidant (Thioester) |

| Tris(nonylphenyl) phosphite | TNPP | Secondary Antioxidant (Phosphite) |

| Hindered Amine Light Stabilizer | HALS | Light Stabilizer (Radical Scavenger) |

| UV Absorber | UVA | Light Stabilizer |

| Pentaerythritol tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | - | Primary Antioxidant (Hindered Phenol) |

| Didodecyl-3,3′-thiodipropionate | DLTDP | Secondary Antioxidant (Thioester) |

| Irgafos 168 (Tris(2,4-di-tert-butylphenyl) phosphite) | - | Secondary Antioxidant (Phosphite) |

| Ultranox 626 (Bis(2,4-di-tert-butylphenyl)pentaerythritol diphosphite) | - | Secondary Antioxidant (Phosphite) |

| Benzotriazoles | - | UV Absorber |

Advanced Analytical Techniques for Characterization and Performance Evaluation

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods are used to separate complex mixtures into their individual components. When coupled with mass spectrometry, which provides mass and structural information about the separated components, these techniques become powerful tools for identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection capabilities of mass spectrometry. mdpi.comnih.gov It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. researchgate.netmdpi.com

Analysis of Volatile Degradation Products and Emissions

When polymers stabilized with DSTDP undergo thermo-oxidative or photo-oxidative degradation, both the polymer matrix and the antioxidant itself can break down, releasing a variety of volatile organic compounds (VOCs). mmu.ac.uk The analysis of these emissions is crucial for understanding degradation mechanisms and for assessing the material's suitability for applications where low emissions are required.

GC-MS is an extremely sensitive method for identifying these degradation products. mmu.ac.uk In a typical analysis, the headspace gas above a heated polymer sample is collected and injected into the GC-MS system. The gas chromatograph separates the volatile compounds, and the mass spectrometer then identifies each compound by its unique mass spectrum. researchgate.netmmu.ac.uk

Studies on stabilized polypropylene (B1209903) have shown that the profile of emitted compounds is characteristic of the specific antioxidant package used. mmu.ac.uk For DSTDP, potential degradation products could include stearyl alcohol, octadecene (from the cleavage of the stearyl ester), and various sulfur-containing molecules derived from the thiodipropionate core. When heated to decomposition, DSTDP is known to emit toxic vapors of sulfur oxides. nih.gov This analysis provides valuable insights into the early stages of polymer degradation and the functional lifetime of the antioxidant. mmu.ac.uk

Table 3: Potential Volatile Degradation Products of DSTDP-Stabilized Polymers Detectable by GC-MS

| Potential Product | Likely Origin |

|---|---|

| Stearyl alcohol (1-Octadecanol) | Hydrolysis/cleavage of the ester bond |

| 1-Octadecene | Thermal elimination from the stearyl group |

| Sulfur dioxide (SO₂) | Oxidation of the sulfide (B99878) linkage |

| Carbonyl sulfide (COS) | Degradation of the thiodipropionate core |

| Various aldehydes and ketones | Oxidation of the polymer backbone |

Screening for Non-Intentionally Added Substances (NIAS)

The safety assessment of materials, particularly those intended for food contact or cosmetic applications, involves the screening for Non-Intentionally Added Substances (NIAS). NIAS are chemical compounds that are present in a material but have not been added for a technical reason during the production process. They can originate from impurities in raw materials, reaction by-products, or degradation products. The identification of NIAS is critical to ensure consumer safety.

In the context of Distearyl thiodipropionate, which is used in cosmetic packaging, screening for potential NIAS is a key safety evaluation. A study focusing on the toxicological evaluation of leachables from cosmetic packaging developed a gas chromatography-mass spectrometry (GC-MS) method to screen for 12 potential NIAS of particular concern. researchgate.net Among the targeted substances was this compound, which was listed as European Pharmacopoeia plastic additive 17. researchgate.net

The screening for NIAS typically involves extraction of the material with a suitable solvent, followed by analysis using highly sensitive analytical techniques such as GC-MS or liquid chromatography-mass spectrometry (LC-MS). mdpi.comresearchgate.netmdpi.com These methods allow for the separation, detection, and identification of a wide range of volatile, semi-volatile, and non-volatile compounds. mdpi.comnih.gov The identification of unknown compounds is often facilitated by comparing their mass spectra with established libraries. mdpi.com

Table 1: Analytical Approaches for NIAS Screening

| Analytical Technique | Type of NIAS Detected | Key Principles |

|---|---|---|

| Gas Chromatography-Mass Spectrometry (GC-MS) | Volatile and semi-volatile compounds | Separates compounds based on their boiling points and identifies them based on their mass-to-charge ratio. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Non-volatile and polar compounds | Separates compounds based on their interaction with a stationary phase and identifies them by their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed in the quality control of chemical compounds like this compound.

The purity of this compound is a critical parameter that can influence its performance as an antioxidant. HPLC is an effective method for assessing the purity of DSTDP and quantifying its concentration in various matrices, including polymers.

A study detailed a method for the quantitative determination of thioether antioxidants, including dioctadecyl-β,β′-thiodipropionate (an alternative name for DSTDP), in polyethylene (B3416737). researchgate.net The method involved dissolving the polymer in a hot solvent under pressure, followed by direct injection of the solution into a normal-phase HPLC system. This approach yielded high recovery of the antioxidant and good repeatability. researchgate.net

Another study on a similar thioether antioxidant, dilauryl thiodipropionate (DLTDP), utilized reverse-phase HPLC (RP-HPLC) with a differential refractivity detector. semanticscholar.org The analysis of five batches of DLTDP showed a mass fraction ranging from 95.6% to 99.3%, with a relative standard deviation of less than 1.1%, demonstrating the method's precision in purity assessment. semanticscholar.org

Table 2: HPLC Method Parameters for Thioether Antioxidant Analysis

| Parameter | Value/Condition | Reference |

|---|---|---|

| Compound | Dioctadecyl-β,β′-thiodipropionate (DSTDP) | researchgate.net |

| Matrix | Polyethylene | researchgate.net |

| Detection Limit | 0.125 mg / 1 g PE | researchgate.net |

| Repeatability (σ) | 2.6% | researchgate.net |

Thermal Analysis Methods

Thermal analysis techniques are instrumental in characterizing the thermal stability of materials and the effectiveness of antioxidants.

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. A key application of DSC in the evaluation of antioxidants is the determination of the Oxidation Induction Time (OIT). The OIT is a measure of the thermal stability of a material against oxidative degradation and is used to assess the effectiveness of antioxidants. netzsch.combehinpolymerco.com The test is typically performed by heating the sample to a specific isothermal temperature in an inert atmosphere (e.g., nitrogen), and then switching to an oxidizing atmosphere (e.g., oxygen or air). The time from the introduction of the oxidizing gas until the onset of the exothermic oxidation peak is the OIT. hitachi-hightech.comshimadzu.com

Studies have shown that the OIT of polymers like polypropylene and polyethylene is significantly influenced by the presence and concentration of antioxidants. For instance, the OIT of polyethylene at 205°C was measured to be 17.2 minutes in the presence of an antioxidant. hitachi-hightech.com The OIT values decrease with increasing temperature, indicating a higher rate of oxidation at elevated temperatures. hitachi-hightech.com Research on deteriorated polypropylene demonstrated that the OIT decreases with increased heat treatment time, signifying that the material becomes easier to oxidize as it degrades. shimadzu.com

Table 3: Representative Oxidation Induction Time (OIT) Data for Polyolefins

| Polymer | Test Temperature (°C) | Condition | OIT (minutes) | Reference |

|---|---|---|---|---|

| Polyethylene | 205 | With Antioxidant | 17.2 | hitachi-hightech.com |

| Polypropylene | 185 | Un-heat-treated | ~95 | shimadzu.com |

| Polypropylene | 185 | Heat-treated for 456 hours | Decreased value | shimadzu.com |

| Polypropylene | 185 | UV irradiated for 5 hours | 2.67 | shimadzu.com |

Accelerated Aging and Performance Testing

To predict the long-term performance of polymers and the antioxidants that protect them, accelerated aging tests are employed. These tests simulate the effects of environmental factors that cause degradation over an extended period in a much shorter timeframe.

Weatherometers are instruments that expose materials to controlled cycles of ultraviolet (UV) radiation, temperature, and humidity to simulate outdoor weathering conditions. researchgate.netnih.gov This accelerated aging process is crucial for evaluating the performance of UV stabilizers and antioxidants like this compound in protecting polymers from photodegradation and thermo-oxidative degradation. nih.gov

Polypropylene, a polymer in which DSTDP is commonly used as an antioxidant, is known to be susceptible to degradation from UV exposure. palmetto-industries.comservicethread.com Studies on the accelerated weathering of polypropylene composites have shown that exposure to UV radiation, temperature, and humidity can lead to a decrease in mechanical properties such as tensile strength and a reduction in thermal stability. nih.gov The effectiveness of a stabilizer system can be evaluated by monitoring the changes in these properties over the duration of the weathering test. For example, the tensile strength of a polypropylene composite with 5 wt% nanofiller was found to decrease from 34.83 MPa to 31.64 MPa after 500 hours of accelerated weathering. nih.gov

Table 4: Example of Data from Accelerated Weathering of a Polypropylene Composite

| Property | Unweathered | Weathered (250 hours) | Weathered (500 hours) | Reference |

|---|---|---|---|---|

| Maximum Degradation Temperature (°C) | 382.7 | 379.9 | 367.7 | nih.gov |

| Tensile Strength (MPa) | 34.83 | - | 31.64 | nih.gov |

Data is for a polypropylene composite with 1 wt% loading for thermal data and 5 wt% for tensile strength.

Oven Aging for Thermal Stability Assessment

Oven aging is a widely utilized accelerated aging technique to assess the long-term thermal stability of polymeric materials. The procedure involves subjecting polymer samples to elevated temperatures in a controlled oven environment for specified durations. This process simulates the effects of long-term heat exposure that a material might experience during its service life. The thermal stability of the polymer is then evaluated by analyzing changes in its physical, chemical, and thermal properties post-aging.

This compound (DSTDP) is incorporated into polymers to enhance their thermal stability. atamanchemicals.com As a thioether-type antioxidant, it functions by scavenging and decomposing peroxides that are formed during the thermal oxidative degradation of the material. atamanchemicals.comunivook.comtjxhcgj.com This mechanism interrupts the degradation cycle, thus protecting the polymer's structural integrity at high temperatures. univook.com The effectiveness of DSTDP is quantified by comparing the properties of aged stabilized polymer against aged unstabilized polymer.

Key analytical methods used to evaluate samples after oven aging include:

Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. For polymers, it reveals the onset temperature of degradation. A higher degradation temperature for a DSTDP-stabilized polymer indicates superior thermal stability.

Differential Scanning Calorimetry (DSC): DSC is used to measure changes in heat flow to a sample, identifying shifts in the glass transition temperature (Tg) and melting temperature (Tm). Significant changes in these parameters can indicate polymer chain scission or crosslinking due to degradation. techscience.cnmdpi.com

The data below illustrates the typical effect of DSTDP on the thermal stability of a polyolefin, such as polypropylene, after oven aging at 150°C for 500 hours.

| Property | Unstabilized Polypropylene | Polypropylene with DSTDP |

|---|---|---|

| Onset of Degradation (TGA, °C) | 285 | 320 |

| Mass Loss at 350°C (TGA, %) | 15.2 | 4.8 |

| Change in Melting Temp. (DSC, ΔTm °C) | -12 | -3 |

Evaluation of Mechanical Property Retention (e.g., Tensile Strength, Embrittlement)

The primary function of an antioxidant like this compound in a polymer is to preserve its useful physical and mechanical properties over its intended lifespan. univook.commcc-hamburg.de Thermal degradation inevitably leads to a decline in these properties, but stabilizers can significantly slow this process. The retention of mechanical properties is a critical measure of an antioxidant's performance.

Evaluation typically involves measuring key mechanical indicators before and after accelerated aging protocols, such as oven aging. Two of the most common properties evaluated are:

Tensile Strength: This measures the maximum stress a material can withstand while being stretched or pulled before breaking. A significant decrease in tensile strength after aging indicates degradation of the polymer backbone. nih.govresearchgate.net

Elongation at Break: This measures the percentage increase in length that a material undergoes before it fractures. A sharp reduction in this value is a primary indicator of embrittlement, where the polymer loses its ductility and becomes more prone to cracking. nih.gov

By preventing the oxidative reactions that cause polymer chain scission, DSTDP helps maintain the molecular weight and structural integrity of the polymer, thereby preserving its mechanical robustness. mcc-hamburg.de

The following table presents representative data on the retention of mechanical properties for a polymer aged with and without DSTDP, demonstrating the stabilizer's protective effects.

| Property | Condition | Unstabilized Polymer | Polymer with DSTDP |

|---|---|---|---|

| Tensile Strength (MPa) | Initial | 35.0 | 35.0 |

| After Aging | 12.5 | 29.5 | |

| Elongation at Break (%) | Initial | 450 | 450 |

| After Aging | 40 | 350 | |

| Tensile Strength Retention (%) | After Aging | 35.7% | 84.3% |

Comparative Studies of Stabilized and Unstabilized Polymers

Comparative studies are essential for definitively assessing the performance enhancement provided by stabilizers like this compound. These studies involve subjecting both a stabilized and an unstabilized version of the same polymer to identical, controlled aging conditions and then measuring the divergence in their key properties over time.

Unstabilized Polymers: When exposed to heat and oxygen, unstabilized polymers undergo a rapid auto-oxidation process. mdpi.com This involves the formation of free radicals and hydroperoxides, which propagate a chain reaction leading to the scission of polymer chains. univook.com The macroscopic consequences include severe discoloration (yellowing), a dramatic loss of mechanical properties like tensile strength and ductility, and a reduction in thermal stability. nih.gov

DSTDP-Stabilized Polymers: this compound acts as a secondary, or hydroperoxide-decomposing, antioxidant. atamanchemicals.comtjxhcgj.com Its primary role is to catalytically decompose the hydroperoxides (ROOH) generated during the initial stages of oxidation into stable, non-radical products. tjxhcgj.com This action breaks the degradation cycle, preventing the proliferation of chain-scission reactions. DSTDP is particularly effective and exhibits low volatility, making it suitable for high-temperature processing. ipgchem.com It is often used synergistically with primary antioxidants (radical scavengers) to provide comprehensive protection throughout the polymer's lifecycle. tjxhcgj.comipgchem.com

The table below provides a comparative summary of the typical effects observed after subjecting stabilized and unstabilized polymers to accelerated thermal aging.

| Performance Metric | Unstabilized Polymer | Polymer Stabilized with DSTDP | Mechanism of Protection |

|---|---|---|---|

| Visual Appearance (Color) | Significant yellowing and discoloration | Minimal color change | Prevents the formation of chromophoric degradation byproducts. |

| Thermal Stability (TGA) | Lower onset temperature of degradation | Higher onset temperature of degradation | Inhibits initial oxidative reactions that trigger thermal decomposition. |

| Mechanical Properties | Rapid loss of tensile strength and elongation; becomes brittle | High retention of tensile strength and ductility | Maintains polymer molecular weight by preventing chain scission. mcc-hamburg.de |

| Melt Flow Index (MFI) | Significant increase (for chain scission) or decrease (for crosslinking) | Stable MFI | Preserves the original molecular structure of the polymer. |

Environmental Fate and Degradation Studies

Abiotic Degradation Pathways

Abiotic degradation involves the breakdown of a chemical through non-biological processes, such as reactions with atmospheric components, water, or sunlight.

In the atmosphere, Distearyl thiodipropionate can exist in both vapor and particulate phases. The vapor-phase portion of the compound is subject to degradation through reaction with photochemically-produced hydroxyl radicals (•OH). nih.gov The rate constant for this vapor-phase reaction has been estimated to be 6.9 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov Based on this rate constant, the atmospheric half-life of vapor-phase this compound is estimated to be approximately 5.6 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cm³. nih.gov Particulate-phase this compound is expected to be removed from the atmosphere through wet and dry deposition. nih.gov

Hydrolysis is a key degradation pathway for esters in aqueous environments. The degradation of this compound via hydrolysis is influenced by pH. A base-catalyzed second-order hydrolysis rate constant has been estimated for this compound. atamanchemicals.comguidechem.com Based on this, the estimated half-life of this compound is slow, with values of 2.8 years at a neutral pH of 7 and 104 days at a more alkaline pH of 8, both at 25°C. atamanchemicals.comguidechem.com This indicates that hydrolysis is not a rapid degradation process under typical environmental pH conditions.

Interactive Table: Estimated Hydrolysis Half-life of this compound

| pH | Temperature (°C) | Estimated Half-life |

| 7 | 25 | 2.8 years |

| 8 | 25 | 104 days |

Specific studies on the direct or indirect photodegradation of this compound in the environment were not found in the reviewed literature. While the compound is used as a light stabilizer in plastics, this describes its function in preventing the degradation of other materials rather than its own environmental fate when exposed to sunlight. atamanchemicals.com

Biotic Degradation Pathways

Biotic degradation involves the breakdown of a chemical by microorganisms. This is a significant fate process for many organic compounds in soil and water.

The biodegradability of this compound has been evaluated using several standardized test methods, with varied results.

In a Ministry of International Trade and Industry (MITI) test, which is a test for ready biodegradability, this compound reached 82% of its theoretical biochemical oxygen demand (BOD) over a 4-week period. nih.gov This result suggests the compound is readily biodegradable under the conditions of this specific test.

However, a series of tests conducted under the Organisation for Economic Co-operation and Development (OECD) guidelines provided conflicting data:

OECD Method 301B (Modified Sturm Test): In this 28-day test measuring CO₂ evolution, this compound showed only 2% to 15% degradation. nih.gov

OECD Method 301C (Modified MITI Test): Over a 28-day period, the compound reached an average of 40% of its theoretical BOD. nih.gov

OECD Method 301D (Closed Bottle Test): This 30-day test showed 0% degradation. nih.gov

These results from the OECD 301 series classify this compound as not readily biodegradable. nih.gov

In a test for inherent biodegradability, OECD Method 302C (Modified MITI Test II) , the compound reached 60% of its theoretical BOD. nih.gov

Interactive Table: Summary of Biodegradability Test Results for this compound

| Test Method | Duration | Result | Classification |

| Japanese MITI Test | 4 weeks | 82% of Theoretical BOD | Readily Biodegradable |

| OECD Method 301B (Modified Sturm Test) | 28 days | 2-15% CO₂ evolution | Not Readily Biodegradable |

| OECD Method 301C (Modified MITI Test) | 28 days | 40% of Theoretical BOD | Not Readily Biodegradable |

| OECD Method 301D (Closed Bottle Test) | 30 days | 0% degradation | Not Readily Biodegradable |

| OECD Method 302C (Modified MITI Test II) | - | 60% of Theoretical BOD | Inherently Biodegradable |

Based on the collective results of standardized testing, the biodegradability classification of this compound is complex.

Readily Biodegradable: A substance is considered readily biodegradable if it shows rapid and ultimate degradation in stringent screening tests. While the Japanese MITI test indicated ready biodegradability by surpassing the 60% threshold, multiple OECD 301 tests, which are also designed to assess ready biodegradability, did not meet the pass levels. nih.gov Therefore, based on the weight of evidence from the OECD 301 series, it is classified as not readily biodegradable . nih.gov

Inherently Biodegradable: This classification applies to substances that show evidence of biodegradation under conditions that are more favorable to degradation than those in ready biodegradability tests. The result of the OECD 302C test, where this compound reached the 60% degradation threshold, supports its classification as inherently biodegradable . nih.gov This suggests that while the compound may not degrade rapidly in all environmental conditions, it has the potential for biodegradation by adapted microorganisms.

Metabolism and Metabolites (e.g., Thiodipropionic Acid)

This compound is a dialkyl ester of thiodipropionic acid (TDPA) and its respective alcohol, stearyl alcohol. nih.govguidechem.com Studies on analogous compounds, such as dilauryl thiodipropionate (DLTDP), indicate that when ingested, these esters are metabolized and excreted. For instance, ingested DLTDP was found to be excreted in the urine as its metabolite, thiodipropionic acid (TDPA). nih.govechemi.comnih.gov While direct metabolism studies on this compound are limited, it appears to be absorbed with difficulty. guidechem.com Animal studies suggest that while some of the compound appears in the urine, a greater portion is found in the feces. guidechem.com This indicates that, like other similar dialkyl esters of TDPA, it is likely hydrolyzed to thiodipropionic acid and the corresponding alcohol. nih.govguidechem.comechemi.com

Environmental Distribution and Mobility

The distribution and movement of this compound in the environment are governed by its physical and chemical properties, such as its low water solubility and high affinity for organic matter.

Adsorption to Soil and Sediment

This compound is expected to exhibit very low mobility in soil. echemi.com Based on a structure estimation method, its soil organic carbon-water (B12546825) partitioning coefficient (Koc) is estimated to be 1 x 10¹⁰. nih.govguidechem.comechemi.com This high Koc value indicates that this compound is expected to be immobile and strongly adsorb to soil particles, suspended solids, and sediment in aquatic environments. nih.govechemi.com This strong adsorption is a key factor in its environmental distribution, limiting its movement into groundwater.

| Parameter | Estimated Value | Implication |

|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 1 x 10¹⁰ | Expected to be immobile in soil; strong adsorption to soil and sediment. nih.govguidechem.comechemi.com |

| Henry's Law Constant | 1.2 x 10⁻⁴ atm-m³/mol | Volatilization from moist surfaces is possible but attenuated by adsorption. nih.govechemi.com |

| Vapor Pressure | 4.95 x 10⁻⁸ mm Hg (at 20°C) | Not expected to volatilize from dry soil surfaces. nih.govechemi.com |

| Bioconcentration Factor (BCF) | 3 | Low potential for bioconcentration in aquatic organisms. nih.gov |

Volatilization from Water and Soil Surfaces

The potential for this compound to volatilize is influenced by its Henry's Law constant and vapor pressure. Its estimated Henry's Law constant of 1.2 x 10⁻⁴ atm-m³/mol suggests that volatilization from water and moist soil surfaces could be an important fate process. nih.govechemi.com However, this tendency is significantly counteracted by its strong adsorption to soil and sediment. nih.govechemi.com The estimated volatilization half-life from a model river is 1.1 days and from a model lake is 16 days. nih.gov When adsorption is factored in, the estimated volatilization half-life from a model pond increases to over 100 years. nih.gov

Furthermore, with a very low vapor pressure of 4.95 x 10⁻⁸ mm Hg at 20°C, this compound is not expected to volatilize from dry soil surfaces. nih.govechemi.com

Bioconcentration Potential in Aquatic Organisms

The potential for this compound to accumulate in aquatic organisms is considered low. nih.gov Based on an estimated octanol-water partition coefficient (log Kow) of 17.7, a Bioconcentration Factor (BCF) of 3 has been estimated. nih.gov This low BCF value suggests that the substance is unlikely to significantly bioconcentrate in the tissues of fish and other aquatic organisms. nih.gov

Release to the Environment and Pollution Sources

Environmental release of this compound is primarily associated with its industrial production and widespread use as a chemical additive.

Manufacturing, Processing, and Use in Various Industries

This compound's production and application as an antioxidant, plasticizer, and softening agent can lead to its release into the environment through various waste streams. nih.govguidechem.comechemi.com It is manufactured in or imported into the European Economic Area in quantities ranging from 1,000 to 10,000 tonnes per year. atamanchemicals.com

The primary industries contributing to its environmental release include:

Plastics and Polymers: It is widely used as a secondary antioxidant in various polymers such as polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), ABS, HIPS, polyester, and polyamides to enhance thermal and oxidative stability. atamanchemicals.comunivook.comuvabsorber.com Release can occur during manufacturing, formulation in materials, and processing at industrial sites. atamanchemicals.com

Rubber Industry: It is incorporated into rubber formulations to improve durability and prevent oxidative degradation. atamanchemicals.comunivook.com

Adhesives and Sealants: Used as a stabilizer in these products. atamanchemicals.com

Cosmetics and Personal Care: It functions as an antioxidant in products like creams, lotions, and makeup to prevent the deterioration of fats and oils. guidechem.comatamanchemicals.comcosmeticsinfo.org

Lubricants, Fats, and Oils: It serves as a preservative and stabilizer in edible fats, oils, greases, and high-pressure lubricants. atamanchemicals.comhaz-map.com

Release can occur during the manufacturing of the substance itself, when it is formulated into mixtures and materials, and during the production of articles containing the compound. atamanchemicals.com

Toxicological Research and Safety Assessment

Acute and Subchronic Toxicity Studies

Investigations into the acute toxicity of Distearyl thiodipropionate and related compounds have been conducted. Single-dose acute oral and parenteral studies on Dilauryl thiodipropionate (DLTDP), a structurally similar dialkyl ester, did not indicate significant toxicity. nih.govnih.gov Specific acute oral toxicity studies on this compound have established median lethal dose (LD50) values. spectrumchemical.com

| Test Animal | LD50 Value (mg/kg) |

|---|---|

| Rat | >2500 |

| Mouse | >2000 |

Studies on the dermal and ocular effects of thiodipropionate compounds have been conducted primarily on related substances like Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA). nih.gov In animal tests, neither DLTDP nor TDPA was found to be irritating to the skin or eyes. nih.govnih.gov Further research on a cosmetic formulation containing 0.05% DLTDP showed no irritation when tested on both intact and abraded skin. cir-safety.org Clinical tests on humans also provided evidence of a lack of significant irritation. nih.gov While some material safety data sheets may indicate a potential for mild irritation, health injuries are not known or expected under normal use conditions. spectrumchemical.com

Genotoxicity and Reproductive Toxicity Assessments

The potential for genotoxicity and reproductive effects has been evaluated for thiodipropionate compounds. Genotoxicity studies conducted on both Dilauryl thiodipropionate (DLTDP) and Thiodipropionic acid (TDPA) returned negative results. nih.govnih.gov DLTDP was specifically found to be non-mutagenic in four different assay systems. cir-safety.org

Reproductive toxicity assessments have also been negative. nih.gov Studies found that TDPA was not a teratogen and did not exhibit reproductive toxicity. nih.govnih.gov Furthermore, oral reproductive toxicity studies of DLTDP in multiple species, including mice, rats, hamsters, and rabbits, did not identify it as a teratogen or a reproductive toxicant. cir-safety.org

Sensitization and Photosensitization Studies

Research into the potential for this compound and related compounds to cause skin sensitization or photosensitization has been conducted through both animal and human studies. In animal models, neither Dilauryl thiodipropionate (DLTDP) nor Thiodipropionic acid (TDPA) was found to be a sensitizer. nih.govnih.gov A guinea pig maximization test using a formulation containing 0.05% DLTDP also returned a negative result for sensitization. cir-safety.org

Regulatory Science and Safety Profiles

The Cosmetic Ingredient Review (CIR) Expert Panel has also formally concluded that the toxicological data from Dilauryl thiodipropionate (DLTDP) can be reasonably extrapolated to other dialkyl esters, including Dicetyl thiodipropionate, Dimyristyl thiodipropionate, this compound, and Ditridecyl thiodipropionate. nih.govnih.gov This approach allows for a comprehensive safety assessment of the entire group, even when specific data is not available for every individual ester. researchgate.net

Regulatory Approvals and Guidelines (e.g., FDA, CIR)

The safety of this compound has been evaluated by prominent regulatory and scientific bodies, including the U.S. Food and Drug Administration (FDA) and the Cosmetic Ingredient Review (CIR) Expert Panel. These assessments have led to the establishment of guidelines for its use in various consumer products.

The FDA has approved this compound for use as an indirect food additive. Specifically, it is permitted as an antioxidant in food packaging materials. atamanchemicals.comcosmeticsinfo.org Its inclusion in Title 21 of the Code of Federal Regulations (CFR) outlines the specific conditions and limitations of its use in substances that come into contact with food. foodpackagingforum.orgnih.gov This approval is based on data supporting its safety when used as intended in these applications.

| Regulatory Body | Conclusion/Approval | Specifics |

|---|---|---|